Methyl 2-{[3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoyl]amino}-5-methyl-1,3-thiazole-4-carboxylate
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Overview
Description
METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE is a complex organic compound with a unique structure that includes an imidazolidinyl group, a thiazole ring, and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the imidazolidinyl group, the construction of the thiazole ring, and the esterification of the carboxylate group. Common reagents used in these reactions include benzylamine, thionyl chloride, and methyl iodide. The reaction conditions often involve the use of organic solvents such as dichloromethane and toluene, and the reactions are typically carried out under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as palladium or platinum, can also enhance the efficiency of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazolidinyl group can be reduced to form secondary amines.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide and reducing agents such as lithium aluminum hydride. The reactions are typically carried out under mild conditions to prevent decomposition of the compound .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, secondary amines, and various substituted derivatives of the original compound .
Scientific Research Applications
METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and thereby exerting its effects. The pathways involved may include the inhibition of key enzymes in metabolic pathways or the modulation of receptor activity .
Comparison with Similar Compounds
Similar Compounds
- METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE
- METHYL 2-({3-[(4S)-1-(2-chlorobenzyl)-2,5-dioxo-4-imidazolidinyl]propanoyl}amino)-5-methyl-1,3-thiazole-4-carboxylate
Uniqueness
The uniqueness of METHYL 2-{[3-(1-BENZYL-2,5-DIOXO-4-IMIDAZOLIDINYL)PROPANOYL]AMINO}-5-METHYL-1,3-THIAZOLE-4-CARBOXYLATE lies in its specific structural features, such as the combination of the imidazolidinyl group and the thiazole ring, which confer unique chemical and biological properties .
Properties
Molecular Formula |
C19H20N4O5S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
methyl 2-[3-(1-benzyl-2,5-dioxoimidazolidin-4-yl)propanoylamino]-5-methyl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H20N4O5S/c1-11-15(17(26)28-2)22-18(29-11)21-14(24)9-8-13-16(25)23(19(27)20-13)10-12-6-4-3-5-7-12/h3-7,13H,8-10H2,1-2H3,(H,20,27)(H,21,22,24) |
InChI Key |
PJQBWTQHWNTHMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)CCC2C(=O)N(C(=O)N2)CC3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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